molecular formula C10H14INO B13191557 3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol

3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol

Cat. No.: B13191557
M. Wt: 291.13 g/mol
InChI Key: KFBJQLGLJZFJLW-UHFFFAOYSA-N
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Description

3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol is an organic compound that features an amino group, an iodophenyl group, and a hydroxyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable aromatic precursor to introduce the iodophenyl group. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step involves the formation of the hydroxyl group via reduction or hydrolysis reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol: Similar structure but with the iodine atom in a different position.

    3-Amino-1-(3-bromophenyl)-2-methylpropan-1-ol: Bromine instead of iodine.

    3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol: Chlorine instead of iodine.

Uniqueness

3-Amino-1-(3-iodophenyl)-2-methylpropan-1-ol is unique due to the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromine or chlorine analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

3-amino-1-(3-iodophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14INO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

KFBJQLGLJZFJLW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=CC=C1)I)O

Origin of Product

United States

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